3-Chloro-2-(pyridin-3-yloxy)aniline
Description
Contextualization within Aromatic Amines and Pyridine (B92270) Derivatives
Aromatic amines and pyridine derivatives are fundamental components in organic chemistry. Aromatic amines, such as aniline (B41778), are characterized by an amino group attached to an aromatic ring. They are crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic ring, influencing its reactivity.
Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. mdpi.com This nitrogen atom imparts basicity to the ring and provides a site for hydrogen bonding, which can influence the solubility and biological interactions of pyridine-containing molecules. nih.gov The pyridine ring is a common feature in many natural products, including vitamins and alkaloids, and is a prevalent scaffold in medicinal chemistry. nih.govacs.org The development of synthetic methods to create pyridine derivatives is an active area of research. mdpi.comacs.org
The compound 3-Chloro-2-(pyridin-3-yloxy)aniline combines these two key structural motifs. The aniline portion provides a nucleophilic amino group and a site for further functionalization, while the pyridin-3-yloxy group introduces the characteristic properties of the pyridine ring. The chlorine atom at the 3-position of the aniline ring further modifies the electronic properties of the molecule.
Overview of Strategic Importance in Synthetic Organic Chemistry
The strategic importance of pyridinyloxyaniline scaffolds lies in their utility as versatile intermediates for constructing larger, more complex molecules. The presence of multiple functional groups—the amine, the pyridine nitrogen, and the chloro-substituent—offers several handles for chemical modification. This allows for the systematic exploration of chemical space and the generation of libraries of related compounds for various applications.
Synthetic strategies to access pyridine derivatives are diverse and include condensation reactions of amines and carbonyl compounds, as well as cycloaddition reactions. acs.org The synthesis of substituted pyridines can be achieved through various methods, including the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, and the conversion of N-vinyl and N-aryl amides. organic-chemistry.org
The specific arrangement of the pyridinyloxy and aniline groups in this compound creates a scaffold that can be elaborated upon to produce compounds with defined three-dimensional structures. This is particularly important in fields like drug discovery, where the specific shape of a molecule is often critical for its biological activity.
Rationale for Detailed Academic Investigation of this compound and Analogues
The academic investigation into this compound and its analogues is driven by the desire to understand the structure-property relationships within this class of compounds. By systematically varying the substituents on both the aniline and pyridine rings, researchers can probe how these changes affect the molecule's physical, chemical, and potentially biological properties.
Detailed studies on the synthesis and characterization of these analogues provide valuable data for computational modeling and help to build a deeper understanding of the fundamental principles of organic chemistry. This knowledge can then be applied to the rational design of new molecules with desired properties.
Compound Data
Below is a table summarizing the key chemical identifiers for the compounds mentioned in this article.
| Compound Name | Molecular Formula | CAS Number |
| This compound | C11H9ClN2O | 869945-98-2 bldpharm.comsigmaaldrich.com |
| Aniline | C6H7N | 62-53-3 |
| Pyridine | C5H5N | 110-86-1 |
| 3-Chloroaniline (B41212) | C6H6ClN | 108-42-9 chemicalbook.com |
| 3-Chloropyridin-2-amine | C5H5ClN2 | Not Available |
| 3-Chloro-2-methylaniline (B42847) | C7H8ClN | 87-60-5 |
Below is a table of predicted physical properties for this compound.
| Property | Predicted Value |
| Molecular Weight | 220.66 g/mol myskinrecipes.com |
| XLogP | 2.3 uni.lu |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Monoisotopic Mass | 220.04034 Da uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-pyridin-3-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-9-4-1-5-10(13)11(9)15-8-3-2-6-14-7-8/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHXELSOINPUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869945-98-2 | |
| Record name | 3-chloro-2-(pyridin-3-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Strategies for 3 Chloro 2 Pyridin 3 Yloxy Aniline
Established Synthetic Routes to Pyridinyloxyaniline Derivatives
The construction of the pyridinyloxyaniline scaffold, characterized by an ether linkage between a pyridine (B92270) and an aniline (B41778) ring, can be achieved through several powerful cross-coupling and substitution reactions. These methods provide versatile pathways to a wide range of derivatives, including the target compound, 3-chloro-2-(pyridin-3-yloxy)aniline.
Palladium-Catalyzed Coupling Reactions for Aryl Ether and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, offering efficient methods for the construction of both C-O (aryl ether) and C-N bonds. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided results, the general principles are well-established. For instance, a palladium-catalyzed (3+2) cycloaddition of a vinylcyclopropane (B126155) and a β-nitrostyrene has been utilized to rapidly assemble the core of Melodinus alkaloids, showcasing the power of palladium catalysis in complex molecule synthesis. nih.gov The formation of the aryl ether linkage would typically involve the coupling of a substituted halopyridine with a substituted phenol, or vice versa, in the presence of a palladium catalyst, a suitable ligand, and a base. Similarly, the C-N bond of the aniline moiety can be formed through palladium-catalyzed amination reactions.
Copper-Mediated Cross-Coupling Approaches
Copper-mediated reactions provide a valuable alternative to palladium-catalyzed methods for the formation of C-O and C-N bonds. These reactions are often more cost-effective and can exhibit different reactivity and selectivity profiles. Copper catalysis has been successfully employed in the synthesis of various nitrogen-containing heterocycles. For example, copper-mediated synthesis of 1,2,3-triazoles from N-tosylhydrazones and anilines has been reported. nih.gov Furthermore, a copper-mediated [3+2] cycloaddition of trifluoroacetimidoyl chlorides and N-isocyanoiminotriphenylphosphorane has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. rsc.org In the context of synthesizing pyridinyloxyaniline derivatives, a copper-catalyzed Ullmann condensation could be envisioned, coupling a halopyridine with an aminophenol derivative. A copper/B2pin2-catalyzed C-H difluoroacetylation–cycloamidation of anilines has also been demonstrated, leading to 3,3-difluoro-2-oxindoles, which highlights the utility of copper in functionalizing aniline derivatives. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Pyridine and Aniline Moieties
Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl ethers and is particularly effective when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The synthesis of pyridinyloxyanilines can be achieved through the reaction of a halopyridine with an aminophenol, or a hydroxypyridine with a haloaniline, under basic conditions. The electron-deficient nature of the pyridine ring makes it a good substrate for nucleophilic attack. youtube.comnih.gov
The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a plausible SNAr approach would involve the reaction of 3-hydroxypyridine (B118123) with 2,3-dichloroaniline (B127971) or 3-chloro-2-fluoroaniline. The halogen at the 2-position of the aniline derivative would be the leaving group, and the reaction would be facilitated by the electron-withdrawing chloro group. The order of leaving group ability in SNAr reactions is generally F > Cl ≈ Br > I. nih.gov
Precursor Design and Intermediate Derivatization Strategies
The successful synthesis of this compound hinges on the strategic selection and preparation of appropriate precursors. The design of these starting materials often involves multi-step synthetic sequences to install the necessary functional groups in the correct positions.
A common strategy involves the use of commercially available or readily synthesized substituted anilines and pyridines. For instance, the synthesis of chalanilines, which are aniline-containing polyketides, has been achieved through precursor-directed biosynthesis, where various aniline derivatives were fed to a fungal culture. nih.gov This highlights the importance of having access to a diverse range of substituted anilines.
In a reported synthesis of a related class of compounds, 5,6-dihydropyrimido[4,5-b] masterorganicchemistry.comlibretexts.orgoxazepines, the key intermediate was prepared through the condensation of a pyrimidine (B1678525) derivative with a substituted benzaldehyde. researchgate.net This approach demonstrates how complex heterocyclic systems can be built up from simpler, functionalized precursors. The synthesis of pyrimidine derivatives themselves often starts from simple building blocks that undergo condensation and cyclization reactions. nih.govnih.gov
For the specific target, this compound, key precursors could include 3-hydroxypyridine and a suitably substituted dihaloaniline, such as 2,3-dichloroaniline or 1-fluoro-2,3-dichlorobenzene. The synthesis of these precursors might involve nitration, reduction, and halogenation reactions on simpler aromatic starting materials.
Optimization of Reaction Conditions and Yields for the Synthesis of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often varied include the choice of catalyst, ligand (for cross-coupling reactions), base, solvent, temperature, and reaction time.
In the context of SNAr reactions, the choice of base and solvent is critical. A strong base is typically required to deprotonate the nucleophile (e.g., the hydroxyl group of 3-hydroxypyridine), and a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is often used to facilitate the reaction.
For palladium- or copper-catalyzed cross-coupling reactions, the selection of the appropriate ligand is paramount. Different ligands can have a profound impact on the efficiency and selectivity of the reaction. For example, in the synthesis of 5,6-dihydropyrimido[4,5-b] masterorganicchemistry.comlibretexts.orgoxazepines, a survey of conditions indicated that the use of a specific base was crucial for achieving a high yield of the coupled product. researchgate.net
The following table summarizes some of the key reaction types and conditions that could be applied to the synthesis of this compound.
| Reaction Type | Typical Reactants | Catalyst/Reagent | Base | Solvent | Key Considerations |
| SNAr | 3-Hydroxypyridine + 2,3-Dichloroaniline | None | K2CO3, Cs2CO3, or NaH | DMF, DMSO | Position of electron-withdrawing groups, leaving group ability. masterorganicchemistry.comlibretexts.org |
| Buchwald-Hartwig Amination | 3-Chloro-2-halopyridine + Aniline | Pd(OAc)2, Pd2(dba)3 with a phosphine (B1218219) ligand | NaOtBu, K3PO4 | Toluene, Dioxane | Ligand choice is critical for yield and scope. |
| Ullmann Condensation | 3-Hydroxypyridine + 2-Bromo-3-chloroaniline | CuI, Cu2O | K2CO3, Pyridine | DMF, Pyridine | Often requires higher temperatures than palladium-catalyzed reactions. |
Reactivity and Transformational Chemistry of 3 Chloro 2 Pyridin 3 Yloxy Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The aniline ring in 3-Chloro-2-(pyridin-3-yloxy)aniline is the primary site for electrophilic aromatic substitution. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. However, the positions ortho to the amino group are already substituted (one with the pyridinyloxy group and the other with a chloro group), leaving the para position as the most probable site for substitution.
The pyridinyloxy and chloro substituents both exert deactivating inductive effects, yet the amino group's activating mesomeric effect is typically dominant. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to occur primarily at the position para to the amino group. The reaction conditions would need to be carefully controlled to prevent side reactions, such as oxidation of the aniline or reactions on the pyridine (B92270) ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-Chloro-5-nitro-2-(pyridin-3-yloxy)aniline |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-chloro-2-(pyridin-3-yloxy)aniline |
| Sulfonation | Fuming H₂SO₄ | 5-Amino-4-chloro-3-(pyridin-3-yloxy)benzenesulfonic acid |
| Acylation | CH₃COCl, AlCl₃ | 1-(5-Amino-4-chloro-3-(pyridin-3-yloxy)phenyl)ethan-1-one |
Nucleophilic Reactivity Centered at the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a nucleophilic center. It can react with electrophiles, particularly alkylating agents and acids. Protonation of the pyridine nitrogen by a strong acid would form the corresponding pyridinium (B92312) salt.
Alkylation, for instance with an alkyl halide like methyl iodide, would result in the formation of a quaternary pyridinium salt. This reaction would increase the electron-withdrawing nature of the pyridine ring system. The general reactivity of the pyridine ring towards nucleophilic substitution is typically low, but the presence of the electron-donating aniline-ether linkage might have a subtle influence on this reactivity.
Reductive and Oxidative Transformations of the Compound
The functional groups within this compound offer several avenues for reductive and oxidative transformations. The aniline moiety is susceptible to oxidation. Strong oxidizing agents could potentially convert the amino group to a nitroso, nitro, or even lead to polymerization. Milder oxidation might afford azoxy or azo compounds, particularly under specific catalytic conditions.
Conversely, the pyridine ring can undergo reduction. Catalytic hydrogenation, for example using hydrogen gas with a platinum or palladium catalyst, would be expected to reduce the pyridine ring to a piperidine (B6355638) ring. The conditions for such a reduction would need to be optimized to avoid reductive dehalogenation of the chloro-substituent.
Cyclization and Annulation Reactions Employing this compound as a Substrate
The bifunctional nature of this compound, possessing both an amino group and a reactive aromatic system, makes it a potential substrate for various cyclization and annulation reactions to form heterocyclic structures. For example, the amino group can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings.
One potential transformation is the Skraup synthesis or a related reaction, where the aniline is treated with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline (B57606) derivative. Another possibility involves the reaction with β-ketoesters to form quinolone structures via the Conrad-Limpach or Knorr quinoline synthesis. The specific substitution pattern on the resulting fused ring system would be determined by the regiochemistry of the initial cyclization. Annulation reactions, which involve the formation of a new ring fused to an existing one, could also be envisioned with appropriate bifunctional reagents.
Applications of 3 Chloro 2 Pyridin 3 Yloxy Aniline As a Versatile Building Block in Organic Synthesis
Construction of Complex Heterocyclic Systems and Fused Rings
A thorough review of scientific literature indicates that while 3-Chloro-2-(pyridin-3-yloxy)aniline is a potential candidate for the synthesis of complex heterocyclic systems, specific examples of its use in such reactions are not extensively documented. The general class of substituted anilines, however, is widely employed in the construction of fused ring systems, particularly carbazoles and other nitrogen-containing heterocycles. These syntheses often rely on intramolecular cyclization reactions, which form new rings by creating bonds between atoms within the same molecule.
For instance, related chloro-aniline derivatives are used as precursors for creating diverse heterocyclic structures. Palladium-catalyzed reactions of compounds like 2-chloro-N-(2-vinyl)aniline have been shown to selectively yield various fused systems, including carbazoles, indoles, and dibenzazepines, with the specific product being controlled by the choice of ligand. Other established methods involve the synthesis of carbazoles through the cyclization of diarylamines, which can be formed from aniline (B41778) precursors. These synthetic strategies highlight the potential of the aniline functional group within this compound to participate in C-N and C-C bond-forming reactions necessary for building complex, multi-ring structures.
Table 1: Examples of Heterocycle Synthesis from Related Aniline Precursors
| Precursor Compound | Synthetic Method | Resulting Heterocycle(s) |
|---|---|---|
| 2-Chloro-N-(2-vinyl)aniline | Pd-Ligand Controlled Cyclization | Carbazoles, Indoles, Dibenzazepines, Acridines |
| Diarylamines (from 2-haloanilines) | Photostimulated SRN1 Reaction | Substituted 9H-Carbazoles |
Precursor for Advanced Pharmaceutical Intermediates
The combination of aniline, pyridine (B92270), and chloro-substituted phenyl rings within this compound makes it a scaffold of significant interest in medicinal chemistry. Although direct applications of this specific compound as a pharmaceutical intermediate are not detailed in available patents or research articles, structurally similar molecules are crucial components of several advanced therapeutic agents. The pyridinoxy-aniline core is a recognized pharmacophore in modern drug discovery.
For example, the anticancer drug Vismodegib, used for treating basal-cell carcinoma, is synthesized using 4-chloro-3-(pyridin-2-yl)aniline (B561131) as a key intermediate. This highlights the value of the chloro-pyridinyl-aniline framework in creating targeted therapies. Furthermore, various heterocyclic compounds based on pyridine and aniline structures are explored for their kinase inhibitory activity, which is a major focus in oncology research. Patents describe 2-(pyridin-3-yl)-pyrimidine derivatives as potent inhibitors of the RET kinase, a target in certain types of cancers. The structural elements of this compound align with those found in these biologically active molecules, suggesting its potential as a starting material for the discovery of new pharmaceutical candidates.
Synthesis of Agrochemical Scaffolds and Derivatives
In the field of agricultural science, aniline and pyridine derivatives are foundational scaffolds for the development of new herbicides, fungicides, and insecticides. While specific agrochemical applications for this compound have not been reported, its constituent parts are present in numerous active compounds.
A closely related compound, 3-chloro-2-methylaniline (B42847), is a vital intermediate in the production of the quinolinecarboxylic acid herbicide quinclorac, which is effective against common weeds in rice fields. This demonstrates the utility of the 3-chloroaniline (B41212) portion of the molecule. Moreover, the pyridine ring, particularly when substituted with electron-withdrawing groups, is a key feature in many modern pesticides. The phenoxypyridine structure itself is considered an active scaffold for pesticides, forming the backbone of various herbicides. The combination of these well-established agrochemical pharmacophores in this compound makes it a promising, albeit currently unexploited, building block for the synthesis of novel agrochemical derivatives.
Advanced Spectroscopic Characterization for Structural Elucidation of 3 Chloro 2 Pyridin 3 Yloxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 3-Chloro-2-(pyridin-3-yloxy)aniline can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on both the aniline (B41778) and pyridine (B92270) rings. The aniline portion, being substituted with an amino group, a chloro group, and a pyridinyloxy group, will exhibit a complex splitting pattern in the aromatic region. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The protons on the aniline ring are expected to be in the range of δ 6.5-7.5 ppm.
The pyridine ring protons will also resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the 2-position of the pyridine ring, being adjacent to the nitrogen, is expected to be the most downfield.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aniline-NH₂ | 3.5 - 5.0 | broad singlet | - |
| Aniline-H4 | 6.8 - 7.2 | doublet of doublets | ~8.0, 2.0 |
| Aniline-H5 | 6.6 - 7.0 | triplet | ~8.0 |
| Aniline-H6 | 7.0 - 7.4 | doublet of doublets | ~8.0, 2.0 |
| Pyridine-H2 | 8.2 - 8.5 | doublet | ~2.5 |
| Pyridine-H4 | 7.2 - 7.5 | doublet of doublets | ~8.5, 4.5 |
| Pyridine-H5 | 7.1 - 7.4 | multiplet | - |
| Pyridine-H6 | 8.1 - 8.4 | doublet | ~4.5 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Eleven distinct signals are expected, corresponding to the eleven carbon atoms in this compound. The chemical shifts will be influenced by the electron-donating amino group, the electron-withdrawing chloro group, and the pyridinyloxy substituent. Carbons attached to the electronegative oxygen and nitrogen atoms, as well as the carbon bearing the chlorine atom, are expected to be shifted downfield.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aniline-C1 | 140 - 145 |
| Aniline-C2 | 145 - 150 |
| Aniline-C3 | 125 - 130 |
| Aniline-C4 | 120 - 125 |
| Aniline-C5 | 115 - 120 |
| Aniline-C6 | 120 - 125 |
| Pyridine-C2 | 148 - 152 |
| Pyridine-C3 | 155 - 160 |
| Pyridine-C4 | 123 - 128 |
| Pyridine-C5 | 125 - 130 |
| Pyridine-C6 | 140 - 145 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-O, C-Cl, and aromatic C-H and C=C bonds.
The N-H stretching vibrations of the primary amine are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will likely produce a series of sharp bands between 1400 and 1600 cm⁻¹. The C-O-C ether linkage should exhibit a strong, characteristic stretching band around 1200-1250 cm⁻¹. The C-Cl stretch is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C-Cl bond, which may show a weak IR absorption.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-O-C Stretch (Ether) | 1200 - 1250 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the structure through fragmentation analysis. For this compound (C₁₁H₉ClN₂O), the nominal molecular weight is approximately 220.66 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could include the cleavage of the ether bond, leading to ions corresponding to the chlorophenoxy and pyridine fragments. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. Predicted m/z values for various adducts have been calculated. uni.lu
Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 221.04762 |
| [M+Na]⁺ | 243.02956 |
| [M-H]⁻ | 219.03306 |
| [M]⁺ | 220.03979 |
Data sourced from PubChem. uni.lu
Computational Chemistry and Theoretical Molecular Modeling of 3 Chloro 2 Pyridin 3 Yloxy Aniline
Quantum Chemical Calculations for Electronic Structure Analysis
No specific studies detailing the electronic structure of 3-Chloro-2-(pyridin-3-yloxy)aniline through quantum chemical calculations are publicly available. Such studies would be invaluable for understanding the molecule's fundamental properties.
There are no published Density Functional Theory (DFT) studies for this compound. DFT calculations would typically provide insights into the optimized geometry, electronic energies, and spectroscopic properties of the molecule.
A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting the chemical reactivity and kinetic stability of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.
There are no available Molecular Electrostatic Potential (MEP) surface maps for this compound. An MEP map would illustrate the charge distribution and identify electrophilic and nucleophilic sites, which is essential for understanding intermolecular interactions.
A Quantum Theory of Atoms in Molecules (AIM) analysis, which characterizes the nature of chemical bonds and the distribution of electron density, has not been performed on this compound according to available data.
Conformational Analysis and Potential Energy Surface Mapping
Information regarding the conformational analysis and potential energy surface mapping of this compound is not available. This type of study is necessary to identify the most stable conformations and understand the molecule's flexibility.
Molecular Docking Simulations for Ligand-Target Interactions
There are no published molecular docking studies involving this compound. Molecular docking simulations are critical for predicting the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ajchem-b.comnih.gov These models are instrumental in the fields of drug discovery, toxicology, and materials science for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. ajchem-b.commdpi.com The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. ajchem-b.com
The development of a robust QSAR model follows a structured workflow. It begins with the selection of a dataset of compounds with known biological activities, often expressed as IC50 or EC50 values. ajchem-b.comnih.gov For a compound like this compound and its analogues, this would involve synthesizing a library of derivatives with variations in their structural features. Subsequently, a wide array of molecular descriptors for each compound is calculated to numerically represent their structural and chemical characteristics. mdpi.com
Statistical methods are then employed to develop a mathematical equation that links the descriptors to the observed biological activity. ajchem-b.com Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are commonly used for this purpose. nih.gov The goal is to create a model that is not only statistically significant but also has strong predictive power for new, untested compounds. nih.gov
Validation is a critical step to ensure the reliability and robustness of the QSAR model. nih.gov This is typically achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance. nih.gov Statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to assess the model's quality. nih.gov A well-validated QSAR model can then be used to screen virtual libraries of compounds and identify potential lead candidates with desired activities. mdpi.com
While no specific QSAR models for this compound were found in the public domain, the following table illustrates the type of data that would be generated in a hypothetical QSAR study of its derivatives.
Hypothetical QSAR Data for this compound Derivatives
| Compound | R1-Substituent | R2-Substituent | Molecular Weight (g/mol) | LogP | pIC50 (Experimental) | pIC50 (Predicted) |
|---|---|---|---|---|---|---|
| This compound | H | H | 220.66 | 2.85 | 6.2 | 6.1 |
| Derivative 1 | F | H | 238.65 | 2.95 | 6.5 | 6.4 |
| Derivative 2 | CH3 | H | 234.70 | 3.25 | 6.8 | 6.7 |
| Derivative 3 | H | NO2 | 265.66 | 2.90 | 5.9 | 6.0 |
| Derivative 4 | Cl | H | 255.10 | 3.35 | 7.1 | 7.0 |
Computational Molecular Descriptors in Structure-Property Relationships
Computational molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are the cornerstone of QSAR and other computational chemistry models, as they translate the chemical structure into a format that can be used in mathematical equations to predict physicochemical properties and biological activities. mdpi.com The selection of appropriate descriptors is crucial for the development of a meaningful and predictive model.
For a molecule such as this compound, a diverse range of descriptors can be calculated, which are generally categorized as follows:
1D Descriptors: These are the simplest descriptors and are derived directly from the molecular formula. They include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These descriptors are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Wiener index, Randić index), molecular connectivity indices, and counts of specific structural fragments.
3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and provide information about its spatial arrangement. They encompass geometric descriptors (e.g., molecular surface area, volume), steric parameters (e.g., Verloop sterimol parameters), and electronic descriptors (e.g., dipole moment, partial charges).
Physicochemical Descriptors: This category includes properties that are often experimentally determined but can also be calculated, such as lipophilicity (LogP), solubility (LogS), and pKa.
The relationship between these descriptors and the properties of a molecule is fundamental. For instance, LogP is a critical descriptor for predicting a drug's absorption and distribution. Electronic descriptors can provide insights into a molecule's ability to interact with a biological target through electrostatic or hydrogen bonding interactions. mdpi.com Steric descriptors are important for understanding how the size and shape of a molecule affect its binding to a receptor.
The table below provides some predicted molecular descriptors for this compound, which would be utilized in a computational study.
Predicted Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Predicted Value | Reference |
|---|---|---|---|
| Physicochemical | Molecular Weight | 220.04 g/mol | uni.lu |
| Physicochemical | XlogP | 2.3 | uni.lu |
| 3D Descriptor | Monoisotopic Mass | 220.04034 Da | uni.lu |
| 3D Descriptor | Predicted Collision Cross Section ([M+H]+) | 144.6 Ų | uni.lu |
| 2D Descriptor | Hydrogen Bond Donor Count | 1 | nih.gov |
| 2D Descriptor | Hydrogen Bond Acceptor Count | 3 | nih.gov |
| 2D Descriptor | Rotatable Bond Count | 2 | nih.gov |
Structure Activity Relationship Sar Studies of 3 Chloro 2 Pyridin 3 Yloxy Aniline Derivatives
Influence of Substituents on Chemical and Biological Activities
This section would have delved into the specific effects of altering the chemical substituents at various positions on the parent molecule. The analysis was structured to address the following key areas:
Role of Halogenation (e.g., Chlorine, Fluorine) on Biological Potency and Lipophilicity
This subsection was designated to explore how the addition or substitution of halogen atoms on the 3-Chloro-2-(pyridin-3-yloxy)aniline framework impacts its biological efficacy and physicochemical properties like lipophilicity, which is crucial for a molecule's ability to cross biological membranes. Typically, halogenation can significantly alter a compound's potency and pharmacokinetic profile.
Significance of the Aniline (B41778) Moiety's Substituents in Modulating Activity
This part of the analysis would have concentrated on the aniline portion of the scaffold. The nature and placement of substituents on the aniline ring can be critical for modulating the molecule's activity, selectivity, and metabolic stability.
Stereochemical Aspects in SAR Investigations
This section was intended to cover the three-dimensional aspects of the molecule's structure and how they relate to its activity. Stereochemistry can play a profound role in how a molecule binds to its target, and understanding these relationships is a key component of rational drug design.
Biological Activity Mechanisms and Preclinical Research of 3 Chloro 2 Pyridin 3 Yloxy Aniline Analogues
Investigation of Specific Enzyme Inhibition Mechanisms
The primary mechanism of action explored for analogues of 3-Chloro-2-(pyridin-3-yloxy)aniline is enzyme inhibition, with a significant focus on protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.
CLK Kinase Inhibition: While direct evidence for the inhibition of CDC-like kinases (CLKs) by this compound analogues is not extensively documented, related heterocyclic structures have shown activity. For instance, inhibitors of CLKs have been shown to suppress cell growth and induce apoptosis by modulating pre-mRNA splicing nih.gov. This suggests that compounds with a similar pyridine-based core could potentially interfere with these processes.
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy. Analogues featuring a pyridin-yloxy aniline (B41778) scaffold have been investigated as c-Met inhibitors. For example, a docking study of N,N-dimethyl-3-[3-(pyridin-4-yloxy)pyrrolidine-1-yl]aniline, a compound with a related but more complex structure, showed potential for c-Met inhibition .
c-Src Kinase Inhibition: The c-Src tyrosine kinase is another important target in oncology. Although direct studies on this compound analogues are limited, the broader class of pyridine-containing compounds has been explored. For instance, substituted 2-(aminopyridyl) and 2-(aminopyrimidinyl) thiazole-5-carboxamides have demonstrated potent inhibition of c-Src researchgate.net.
Aurora A Kinase Inhibition: Aurora A kinase is a key regulator of mitosis, and its inhibition is a promising strategy for cancer treatment. While specific data for this compound analogues is not available, other pyridine-containing scaffolds have been identified as Aurora A inhibitors. For example, potent inhibitors have been developed based on a pyrimidine (B1678525) scaffold ambeed.com.
Research into other enzyme targets for this specific class of compounds is still in its early stages. However, the diverse biological activities reported for pyridine (B92270) and aniline derivatives suggest that they may interact with a range of other enzymes. For instance, some pyridine derivatives have been found to inhibit DNA topoisomerase II nih.gov.
Interference with Molecular Pathways (e.g., Nucleic Acid and Protein Synthesis)
The ability of this compound analogues to interfere with fundamental cellular processes such as nucleic acid and protein synthesis is an area of ongoing investigation. While direct studies on this specific class of compounds are sparse, related structures have shown such activity. For example, certain purine (B94841) analogues are known to inhibit protein and DNA synthesis mdpi.com. Furthermore, some zinc(II) complexes incorporating pyridine have been shown to interact with and cleave plasmid DNA nih.gov.
Receptor Agonism/Antagonism Profile (e.g., 5-HT1F receptor activity of related compounds)
The structural features of this compound analogues suggest potential interactions with various receptors. Of particular interest is the serotonin (B10506) receptor family. While direct data on the title compound is unavailable, related pyrrolo[3,2-b]pyridine derivatives have been identified as potent and selective 5-HT1F receptor agonists tjpr.org. The 5-HT1F receptor is a target for the treatment of migraine. This suggests that modifications of the pyridin-yloxy aniline scaffold could lead to compounds with activity at this receptor.
In Vitro Studies on Cellular Models for Antiproliferative and Cytotoxic Effects
A significant body of preclinical research has focused on the antiproliferative and cytotoxic effects of pyridine-containing compounds in various cancer cell lines. These studies provide a basis for understanding the potential of this compound analogues as anticancer agents.
The cytotoxic effects of various pyridine and quinoxaline (B1680401) derivatives have been evaluated in a range of human cancer cell lines. These studies, while not directly on this compound, provide valuable insights into the potential of this structural class.
For instance, a study on 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphate and 3-(quinoxaline-3-yl) prop-2-yn-1-ol demonstrated dose-dependent inhibition of cell viability in A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cells, with the most pronounced effect in A549 cells nih.gov. Another study on new 3-cyano-2-substituted pyridines found that the benzohydrazide (B10538) derivative 9a was particularly effective against the MCF-7 breast cancer cell line, with an IC50 value of 2.04 µM nih.gov.
Furthermore, novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have shown remarkable in vitro cytotoxic activities against several cancer cell lines, including prostate and cervical cancer cell lines. The antiproliferative activity of newly synthesized nicotinamide (B372718) candidates, which are pyridine derivatives, was evaluated against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 cell lines, with several compounds showing interesting antitumor activity.
A series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives were found to be selective in their growth inhibition of cancer cells, with IC50 values in the range of 0.9-1.7 μM against MDA-MB 231 and MCF7 cells nih.gov. Additionally, some aminoisoxazolo[5,4-b]pyridines have shown cytotoxic activity against various human and mouse tumor cell lines ambeed.com.
The table below summarizes the cytotoxic activity of some pyridine derivatives, which are structurally related to the compound of interest, against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| 3-Cyano-2-substituted pyridines | MCF-7 | 2.04 µM | nih.gov |
| 3-(Quinoxaline-3-yl) prop-2-yn-1-ol | A549 | Dose-dependent inhibition | nih.gov |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Prostate & Cervical Cancer | 0.1 – 74.1 μM | |
| Nicotinamide Derivatives | HCT-116, HepG-2, MCF-7 | Active | |
| 3-(Hetero)aryl substituted pyridines | MDA-MB 231, MCF-7 | 0.9-1.7 μM | nih.gov |
| Aminoisoxazolo[5,4-b]pyridines | Various human & mouse tumor lines | Active | ambeed.com |
| Pyridine-based 1,3,4-oxadiazole (B1194373) derivatives | A549 | IC50 = 6.99 ± 3.15 μM (for compound 5k) |
These findings underscore the potential of pyridine-based scaffolds, including those related to this compound, as a source of new anticancer agents. Further research is needed to synthesize and evaluate direct analogues of this compound to fully elucidate their biological activity and therapeutic potential.
Assessment of In Vitro Efficacy and Selectivity
The in vitro efficacy of analogues of this compound has been evaluated against a variety of bacterial and fungal pathogens. These studies are crucial for determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Research into related structures, such as salicylanilides and pyridine-pyrimidine hybrids, provides valuable insights into the potential antimicrobial profile of this compound analogues. For instance, a series of 2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates, which share some structural similarities, demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.98 μmol/L. nih.gov Notably, the compound 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate (B1225951) was identified as the most active in this series. nih.gov
Furthermore, studies on pyridine-pyrimidine derivatives have shown that certain substitutions can lead to excellent antibacterial activity. For example, compounds with electron-withdrawing groups like 3-bromo, 2-chloro, and 2-bromo-4-chloro substitutions exhibited potent activity against E. coli, S. aureus, and S. pyogenes with MIC values of 62.5 µg/mL. nih.gov Some of these derivatives also displayed antifungal activity against Candida albicans. nih.gov
The antimicrobial potential of pyridine-containing compounds is further highlighted by the activity of certain Mannich bases and isonicotinic acid hydrazide derivatives. Some of these compounds have shown high antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) bacteria, with MIC values ranging from 6.25 to 12.5 μg/mL. mdpi.com High antifungal activity against C. albicans and C. glabrata has also been observed with MICs of 12.5 μg/mL. mdpi.com
The following interactive data tables summarize the in vitro efficacy of various analogues structurally related to this compound.
Table 1: Antibacterial Activity of Pyridine-Pyrimidine Analogues
| Compound ID | Substitution | Test Organism | MIC (µg/mL) |
|---|---|---|---|
| 4b | 3-Bromo | E. coli | 62.5 |
| 4d | 2-Chloro | S. aureus | 62.5 |
| 4m | 2-Bromo-4-Chloro | S. pyogenes | 62.5 |
Data sourced from a study on fused pyridine-pyrimidine hybrids. nih.gov
Table 2: Antimicrobial Activity of Substituted Pyridine Analogues
| Compound ID | Compound Type | Test Organism | MIC (µg/mL) |
|---|---|---|---|
| 12 | Mannich Base | B. subtilis | 6.25-12.5 |
| 15 | Mannich Base | S. aureus | 6.25-12.5 |
| 16 | Mannich Base | P. aeruginosa | 6.25-12.5 |
| 17 | Mannich Base | E. coli | 6.25-12.5 |
| 12, 15, 16, 17 | Mannich Base | C. albicans | 12.5 |
| 12, 15, 16, 17 | Mannich Base | C. glabrata | 12.5 |
Data sourced from a review on pyridine compounds with antimicrobial activities. mdpi.com
Mechanisms of Antimicrobial Activity (e.g., against bacterial and fungal pathogens)
Understanding the mechanism of action is fundamental to the development of new antimicrobial drugs. For analogues of this compound, the mechanism of action is likely influenced by the combined structural features of the pyridine and aniline moieties.
Studies on related compounds suggest several potential mechanisms. One prominent hypothesis for amphiphilic compounds, which could include certain pyridinyloxyaniline derivatives, is the disruption of the bacterial cell membrane. This can lead to the leakage of cellular contents and ultimately cell death. For example, some alkyl pyridinol analogues are thought to integrate into the bacterial membrane, causing its disruption. nih.gov
Another potential mechanism involves the inhibition of essential enzymes within the pathogen. For instance, some pyridine-based sulfonamides have been shown to inhibit Hsp90α protein, which is crucial for the stress tolerance and virulence of certain pathogens. acs.org The singular presence of the pyridine nucleus, or its combination with other heterocycles, can create a specific geometry that allows for interaction with particular proteins, defining the antimicrobial selectivity. mdpi.com
Furthermore, the presence of a pyridine ring can improve the water solubility of a compound, which is a beneficial property for drug delivery and bioavailability. nih.govnih.gov The interaction of pyridine-containing compounds with specific proteins, such as thymidylate kinase, can also contribute to their antimicrobial effects. mdpi.com
Advanced Medicinal Chemistry Perspectives on 3 Chloro 2 Pyridin 3 Yloxy Aniline Scaffolds
Rational Design Principles for Lead Optimization and Compound Library Generation
The rational design of derivatives based on the 3-chloro-2-(pyridin-3-yloxy)aniline scaffold is a key strategy in lead optimization. This process involves making systematic modifications to the core structure to enhance potency, selectivity, and pharmacokinetic properties. The inherent features of this scaffold, including the chloro substituent and the pyridin-yloxy moiety, offer multiple vectors for chemical modification.
Key to the rational design process is the generation of a compound library. This involves the synthesis of a series of analogues where different functional groups are introduced at various positions on the aniline (B41778) and pyridine (B92270) rings. For instance, substitution on the aniline ring can modulate the compound's basicity and hydrogen bonding capacity, which are critical for target engagement. Similarly, modifications to the pyridine ring can influence solubility and metabolic stability.
Structure-activity relationship (SAR) studies are integral to this process. By systematically altering the structure and evaluating the corresponding changes in biological activity, medicinal chemists can identify key pharmacophoric elements and develop predictive models for designing more effective compounds. The presence of the chloro group, for example, enhances lipophilicity and can improve binding affinity to target proteins.
Table 1: Key Structural Modifications and Their Potential Impact
| Modification Site | Potential Impact |
| Aniline Ring Substitution | Modulates basicity, hydrogen bonding, and target interaction. |
| Pyridine Ring Substitution | Influences solubility, metabolic stability, and pharmacokinetic profile. |
| Chloro Group Replacement | Alters lipophilicity and binding affinity. |
| Ether Linkage Modification | Affects conformational flexibility and stability. |
Application in Prodrug Design Strategies
The this compound scaffold can be incorporated into prodrug design strategies to overcome challenges such as poor solubility or unfavorable pharmacokinetic profiles of an active pharmaceutical ingredient (API). nih.gov A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov
One common approach is to attach a promoiety to the aniline nitrogen of the scaffold. This modification can mask the polar amine group, thereby increasing the lipophilicity and membrane permeability of the compound. Once absorbed, the promoiety is cleaved by enzymes, such as esterases or amidases, to release the active parent drug.
For example, a water-soluble promoiety, like a phosphate (B84403) group, can be attached to significantly increase aqueous solubility. This strategy has been shown to increase the solubility of a parent compound by as much as 50,000-fold. nih.gov Another approach involves using linkers that are sensitive to specific physiological conditions, such as the low pH of tumor microenvironments or the presence of specific enzymes, allowing for targeted drug release. The design of such prodrugs requires careful consideration of the linker chemistry to ensure efficient release of the active compound at the desired site of action. nih.gov
Exploration of Multi-target and Polypharmacology Approaches
Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and central nervous system disorders. nih.gov The this compound scaffold, with its diverse chemical features, is well-suited for the design of multi-target agents.
The rationale behind a multi-target approach is that simultaneously modulating several key pathways involved in a disease can lead to enhanced efficacy and a reduced likelihood of drug resistance. The aniline and pyridine rings of the scaffold can be independently functionalized to interact with different biological targets. For instance, one part of the molecule could be designed to inhibit a specific kinase, while another part targets a different protein involved in the same or a complementary signaling pathway.
The development of such multi-target ligands requires a deep understanding of the structural biology of the intended targets and the application of computational modeling and structure-based design. The goal is to create a single molecule that possesses a balanced affinity profile for the selected targets, thereby achieving the desired polypharmacological effect. nih.gov
Integration into Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. nih.govmdpi.com This approach starts with the screening of small, low-molecular-weight compounds (fragments) that typically bind to the target protein with low affinity. mdpi.com The this compound scaffold, or fragments derived from it, can be utilized in FBDD campaigns.
Once a fragment hit is identified and its binding mode is characterized, often through biophysical techniques like X-ray crystallography or NMR spectroscopy, it can be grown or linked with other fragments to generate a more potent lead compound. nih.govnih.govescholarship.org The modular nature of the this compound scaffold allows for systematic elaboration from different vectors to optimize interactions with the target protein. nih.gov
Scaffold Hopping
Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones that are structurally different from a known active compound but retain similar biological activity. dtic.mil This technique is valuable for discovering novel intellectual property, improving physicochemical properties, or overcoming liabilities of an existing chemical series. dtic.milnih.gov
The this compound core can serve as a starting point for scaffold hopping. By replacing the central diaryl ether scaffold with other bioisosteric cores, it is possible to generate new chemical entities with potentially improved properties. For example, the pyridin-3-yloxyaniline core could be replaced with a furano[2,3-d]pyrimidine or other heterocyclic systems to explore new chemical space while maintaining the key pharmacophoric features required for biological activity. nih.gov Structure-based design and computational tools are often employed to guide the selection of appropriate replacement scaffolds. nih.gov
Derivatization Strategies for Functionalization and Property Modulation of 3 Chloro 2 Pyridin 3 Yloxy Aniline
Directed Functionalization of the Aniline (B41778) Nitrogen and Pyridine (B92270) Ring
The aniline and pyridine moieties are the most accessible sites for directed functionalization, offering distinct chemical reactivities that can be selectively exploited.
Aniline Nitrogen Functionalization:
The primary amine group of the aniline ring is a key nucleophilic center, readily participating in a variety of classical amine reactions. These reactions allow for the introduction of a wide array of functional groups, which can significantly modulate the electronic and steric properties of the molecule. Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups, although this can sometimes lead to mixtures of mono- and di-alkylated products.
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.
These modifications are fundamental in medicinal chemistry for altering solubility, metabolic stability, and target-binding interactions.
Pyridine Ring Functionalization:
The pyridine ring, while less reactive than the aniline moiety, can be functionalized through advanced organometallic techniques. A powerful strategy for the regioselective difunctionalization of related 3-chloropyridine (B48278) systems involves the generation of a 3,4-pyridyne intermediate. nih.gov This method, demonstrated on substrates like 3-chloro-2-ethoxypyridine, offers a pathway to introduce substituents at specific positions on the pyridine ring that are otherwise difficult to access.
The process typically involves the following steps nih.gov:
Regioselective Lithiation: Treatment of the 3-chloropyridine precursor with a strong base, such as n-butyllithium (n-BuLi), leads to deprotonation at the 4-position.
Transmetalation: Addition of an organomagnesium halide (e.g., ArMgBr) results in a mixed diorganomagnesium species.
Pyridyne Formation: Upon heating, this intermediate eliminates a magnesium salt to form a highly reactive 3,4-pyridyne.
Regioselective Addition & Quenching: The organomagnesium reagent present in the mixture adds regioselectively to the 4-position of the pyridyne. The resulting 3-pyridylmagnesium species can then be quenched with various electrophiles (like trimethylsilyl (B98337) chloride, TMSCl) to install a second substituent at the 3-position.
This methodology allows for the controlled synthesis of highly decorated 2,3,4-trisubstituted pyridines, showcasing a sophisticated approach to modulating the pyridine ring of the core scaffold. nih.gov
Modifications of the Ethereal Linkage
The diaryl ether linkage (C-O-C) in 3-chloro-2-(pyridin-3-yloxy)aniline is chemically robust and generally stable under many reaction conditions. Modification of this bond, such as cleavage, is challenging and typically requires harsh reagents (e.g., strong Lewis acids or reducing agents) that could compromise other functional groups within the molecule. Consequently, direct derivatization strategies focusing on the ethereal linkage are not commonly reported for this class of compounds. Synthetic approaches generally focus on building the ether bond from precursor phenols and pyridyl halides rather than modifying it post-synthesis.
Synthesis of Conjugates, Probes, and Molecular Tools
The this compound scaffold is a valuable building block for the synthesis of more complex molecules designed as biological probes or therapeutic agents. Its structural features can be incorporated into larger systems to probe specific biological pathways or to act as inhibitors of enzymes like kinases.
An illustrative example from a closely related compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, demonstrates this potential. This aniline derivative has been utilized as a key intermediate in the preparation of disubstituted (arylamino)quinolinecarbonitriles. chemicalbook.com These resulting complex molecules have been investigated as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, highlighting their potential as antitumor agents. chemicalbook.com The synthesis involves the reduction of an intermediate, 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, to yield the aniline, which then serves as a crucial component for building the final inhibitor. chemicalbook.com
This demonstrates a clear strategy where a substituted chloro-aniline core, structurally analogous to this compound, is essential for creating sophisticated molecular tools for targeted therapy. The derivatization of the aniline nitrogen is a key step in linking the core to the quinoline (B57606) moiety, showcasing the practical application of the functionalization strategies discussed in section 10.1.
Interactive Data Table: Derivatization Reactions
| Reaction Type | Reagent/Condition | Functional Group Introduced | Target Site |
| Acylation | Acyl Chloride (R-COCl) | Amide (-NHCOR) | Aniline Nitrogen |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) | Aniline Nitrogen |
| Pyridyne Formation | 1. n-BuLi 2. ArMgBr 3. Heat | Aryl and Electrophile | Pyridine Ring (C3, C4) |
| Reduction | Zinc, Ammonium Chloride | Amine (-NH₂) from Nitro | Phenyl Ring (precursor) |
Supramolecular Chemistry and Non Covalent Interactions of 3 Chloro 2 Pyridin 3 Yloxy Aniline
Analysis of Intermolecular Hydrogen Bonding Networks
The molecular structure of 3-Chloro-2-(pyridin-3-yloxy)aniline contains key functional groups capable of forming significant hydrogen bonds, which are expected to be primary determinants of its crystal packing. The amine group (-NH₂) provides two hydrogen bond donors, while the nitrogen atom of the pyridine (B92270) ring and the ether oxygen atom act as potential hydrogen bond acceptors.
In analogous structures containing both aniline (B41778) and pyridine moieties, N-H···N hydrogen bonds are a common and robust supramolecular synthon. For instance, in related aminopyridine derivatives, these interactions often lead to the formation of centrosymmetric dimers or extended one-dimensional chains. In the case of this compound, it is highly probable that the amine group of one molecule will engage in hydrogen bonding with the pyridine nitrogen of a neighboring molecule.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction | Expected Significance |
| Amine (-NH₂) | Pyridine Nitrogen (N) | Intermolecular N-H···N | High |
| Amine (-NH₂) | Ether Oxygen (-O-) | Intermolecular N-H···O | Moderate |
| Aromatic C-H | Pyridine Nitrogen (N) | Intermolecular C-H···N | Weak |
| Aromatic C-H | Ether Oxygen (-O-) | Intermolecular C-H···O | Weak |
| Aromatic C-H | Chlorine (-Cl) | Intermolecular C-H···Cl | Weak |
Characterization of Aromatic Pi-Stacking Interactions
Aromatic π-stacking interactions are another crucial factor in the solid-state assembly of molecules containing multiple aromatic rings. This compound possesses both a substituted benzene (B151609) ring and a pyridine ring, making it a prime candidate for such interactions. These can occur between the phenyl rings of adjacent molecules, the pyridine rings, or in a phenyl-pyridine fashion.
The geometry of these interactions can be parallel-displaced or T-shaped (edge-to-face). The presence of the chloro-substituent and the ether linkage will influence the electron density of the aniline ring, which in turn affects the nature and strength of the π-stacking. In many crystal structures of related diaryl ethers, π–π stacking interactions work in concert with hydrogen bonding to build complex three-dimensional architectures. It is anticipated that these interactions will contribute significantly to the stabilization of the crystal lattice of this compound.
Exploration of Coordination Chemistry with Metal Centers for Ligand Applications
The pyridine nitrogen and the amine group of this compound present potential coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry. The pyridine nitrogen, being a soft donor, would typically coordinate to a variety of transition metals. wikipedia.org The aniline group could also participate in coordination, potentially allowing the molecule to act as a bidentate or a bridging ligand.
Studies on similar pyridyl-aniline ligands have shown their ability to form discrete mononuclear or polynuclear complexes, as well as extended coordination polymers. researchgate.net The specific outcome for this compound would depend on the metal ion, the counter-anion, and the crystallization conditions. The resulting metal complexes could exhibit interesting photophysical or catalytic properties, a common feature for complexes containing N-heterocyclic ligands. researchgate.netwikipedia.org
Table 2: Predicted Coordination Modes of this compound
| Coordination Site(s) | Potential Ligand Type | Possible Metal Complex Structures |
| Pyridine Nitrogen | Monodentate | Mononuclear complexes, Coordination polymers |
| Pyridine N and Amine N | Bidentate (chelating) | Mononuclear complexes |
| Pyridine N (bridging) | Bridging | Dinuclear or polynuclear complexes, MOFs |
Catalytic Applications and Contributions to Materials Science
Design of Ligands for Organometallic Catalysis
The molecular architecture of 3-Chloro-2-(pyridin-3-yloxy)aniline, featuring a pyridine (B92270) ring and an aniline (B41778) moiety, theoretically suggests its potential as a bidentate ligand for coordinating with metal centers in organometallic complexes. The nitrogen atoms of the pyridine and aniline groups could chelate to a metal, forming a stable complex that might exhibit catalytic activity. Research into related pyridin-yloxy aniline derivatives has shown their utility in forming such complexes. However, specific studies detailing the synthesis, characterization, and catalytic performance of organometallic complexes derived from this compound are not present in the reviewed literature. The influence of the chloro-substituent on the electronic properties and subsequent catalytic behavior of any such complex remains a subject for future investigation.
Potential Applications in Polymer Science as Monomeric Units
Aniline and its derivatives are well-known precursors for the synthesis of polyaniline, a conducting polymer with a wide range of applications. The presence of the reactive amine group in this compound makes it a candidate for polymerization. The resulting polymer would possess a unique combination of a polyaniline backbone with pendant pyridin-3-yloxy groups. These side groups could influence the polymer's solubility, processability, and its electronic and optical properties. While general studies on the polymerization of substituted anilines exist, specific research detailing the polymerization of this compound, characterization of the resulting polymer (e.g., molecular weight, thermal stability, conductivity), and its material properties has not been publicly reported.
Development as Chemosensing Agents
Compounds with pyridyl and aniline functionalities are often explored for their potential as chemosensors. The nitrogen atoms in these groups can act as binding sites for analytes, and this interaction can lead to a detectable change in the molecule's photophysical properties, such as fluorescence or color. The specific electronic and steric environment created by the chloro and pyridin-yloxy substituents on the aniline ring could impart selectivity towards certain ions or molecules. For instance, aniline-based sensors have been developed for detecting pH and various gases. rsc.org However, there is no specific research available that demonstrates the development, synthesis, and testing of this compound as a chemosensing agent for any particular analyte.
Environmental Fate and Ecotoxicological Research Academic Focus
Studies on Biodegradation Pathways in Environmental Matrices
The biodegradation of 3-Chloro-2-(pyridin-3-yloxy)aniline is anticipated to be a complex process, influenced by the distinct chemical properties of its chloroaniline and pyridinoxy components.
Conversely, the pyridinoxy linkage introduces a different set of potential metabolic pathways. The ether bond, while generally stable, can be a target for microbial cleavage. Research on compounds with similar ether linkages, such as 3-phenoxybenzoic acid (a metabolite of certain pyrethroid insecticides), has identified bacterial strains capable of utilizing it as a sole carbon and energy source. nih.govcdnsciencepub.comresearchgate.netnih.govfigshare.com For example, Pseudomonas pseudoalcaligenes and Klebsiella pneumoniae have demonstrated the ability to degrade 3-phenoxybenzoic acid, initiating the process through dioxygenase-catalyzed cleavage of the ether bond or hydroxylation of the aromatic rings. nih.govcdnsciencepub.com This suggests that microbial communities in soil and sediment could potentially sever the link between the pyridine (B92270) and the chlorinated aniline (B41778) rings of this compound.
It is important to note that environmental conditions such as pH, temperature, oxygen availability, and the composition of the microbial community will significantly influence the rate and extent of biodegradation.
Photochemical Degradation Mechanisms and Kinetics
Photochemical degradation, driven by sunlight, represents a significant abiotic degradation pathway for many organic compounds in the environment, particularly in surface waters and the atmosphere. For this compound, both the pyridine and the chloroaniline moieties are expected to be susceptible to photolysis.
The pyridine ring can undergo photochemical reactions, including photo-oxidation. Studies on pyridine and its derivatives have shown that they can be degraded by UV irradiation, with the process often being accelerated in the presence of photosensitizers like humic acids, which are naturally present in many surface waters. The photochemical degradation of pyridine N-oxides, which involves the N-O bond, has been studied and can lead to the formation of various products through radical intermediates. chemrxiv.orgresearchgate.netscispace.comrsc.orgresearchgate.net While this compound is not an N-oxide, the general susceptibility of the pyridine ring to photochemical processes is relevant.
The chloroaniline portion of the molecule is also known to be photoreactive. Chloroanilines can undergo direct photolysis in aqueous solutions, with the primary reaction being the homolytic cleavage of the carbon-chlorine bond to form a phenylaminyl radical. This radical can then participate in a variety of secondary reactions, including abstraction of hydrogen atoms to form aniline, or reactions with oxygen to form hydroxylated and other oxidized products. The kinetics of this process are dependent on the wavelength of light and the presence of other substances in the water.
Environmental Exposure and Distribution Modeling
Predicting the environmental distribution of a chemical is crucial for understanding which ecosystems are most likely to be affected. This is often done using models that consider the compound's physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).
For this compound, specific experimental data for these properties are not available. However, we can make some estimations based on its structure. The presence of the polar amine and pyridine nitrogen atoms would suggest a degree of water solubility. Conversely, the chlorinated benzene (B151609) ring is hydrophobic, which would contribute to a higher Kow. This partitioning behavior suggests that the compound could be distributed between aqueous phases and organic matter in soil and sediment.
The mobility of the compound in soil will be influenced by its sorption to soil organic carbon (Koc). The chloroaniline and pyridine moieties would both contribute to sorption. Chloroanilines are known to sorb to soil and sediment, which can reduce their mobility and bioavailability. Similarly, pyridine and its derivatives can also exhibit sorption behavior. cdc.gov The potential for leaching into groundwater would depend on the balance between its water solubility and its tendency to sorb to soil particles.
The compound's vapor pressure is expected to be low, limiting its volatilization from water and soil surfaces. Therefore, long-range atmospheric transport is not anticipated to be a major distribution pathway.
Based on these considerations, it is likely that if released into the environment, this compound would primarily partition to soil and sediment, with some potential for transport in surface waters. Its persistence in these compartments would be determined by the rates of biodegradation and photochemical degradation.
Academic Approaches to Ecotoxicity Assessment
In the absence of direct ecotoxicological data for this compound, an academic assessment relies on evaluating the toxicity of its structural analogues.
The chloroaniline component is a significant concern from an ecotoxicological perspective. Chloroanilines are known to be toxic to aquatic organisms. For example, 2-chloroaniline (B154045) has been shown to be very toxic to aquatic life, with potential for long-term adverse effects. oxfordlabfinechem.comrivm.nlfishersci.comlobachemie.com The toxicity of chloroanilines generally increases with the degree of chlorination. researchgate.net They can act as polar narcotics, disrupting cell membrane function, and some have been shown to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood. The EC50 (the concentration that affects 50% of the test population) for 2-chloroaniline for the freshwater alga Pseudokirchneriella subcapitata has been reported as 32 mg/L. rivm.nl
The combined presence of a chloroaniline and a pyridinoxy group in the same molecule suggests that this compound could exhibit a broad spectrum of toxic effects. It is plausible that the mode of action could be a combination of polar narcosis and more specific mechanisms related to the individual moieties.
A comprehensive ecotoxicity assessment would require a battery of tests on a range of organisms representing different trophic levels, including algae, invertebrates (like Daphnia), and fish. Such testing would be necessary to determine the acute and chronic toxicity of the compound and to establish safe environmental concentrations.
Q & A
Q. Characterization methodologies :
- X-ray crystallography : For precise bond-length and angle determination (SHELX software is widely used for refinement ).
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm) and pyridine ring protons (δ 8.0–8.5 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 231.0425).
- Collision Cross Section (CCS) : Predicted CCS values (e.g., 137.2 Ų for [M+H]+) aid in LC-MS/MS identification .
Basic: What are the common synthetic routes for this compound?
Answer:
Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling :
Route A :
- React 3-chloro-2-nitroaniline with 3-hydroxypyridine under basic conditions (K₂CO₃/DMF, 80°C).
- Reduce the nitro group to -NH₂ using H₂/Pd-C or SnCl₂/HCl .
Route B :
- Use Ullmann coupling between 3-chloro-2-iodoaniline and 3-hydroxypyridine with CuI/L-proline catalysis (yield: ~65%) .
Q. Optimization tips :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Purify via column chromatography (Rf ~0.3 in 1:3 EtOAc/hexane).
Advanced: How does the compound interact with biological targets, and what methodologies are used to study these interactions?
Answer:
The pyridinyloxy and chloro groups enhance binding to enzymes/receptors. Example studies:
- Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP2E1) using fluorogenic substrates .
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR) with AutoDock Vina (ΔG ≈ -8.2 kcal/mol) .
- Cellular uptake : Radiolabel with ¹⁴C and quantify via scintillation counting in cancer cell lines (e.g., HeLa).
Q. Data interpretation :
- Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Validate via orthogonal methods (SPR, ITC) .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
Common issues and solutions:
Advanced: What are the stability profiles under various conditions, and how to design experiments to assess them?
Answer:
Stability studies :
- Thermal stability : Heat at 40–80°C for 24–72 hrs (HPLC monitoring; degradation >10% at 80°C).
- Photostability : Expose to UV light (320–400 nm) for 48 hrs; observe chloro-pyridine bond cleavage via LC-MS .
- pH stability : Incubate in buffers (pH 1–13) for 24 hrs; amino group protonation alters solubility (precipitates at pH < 3).
Q. Experimental design :
- Use DOE (Design of Experiments) to optimize storage conditions (e.g., -20°C under N₂).
Basic: What are the solubility and physicochemical properties?
Answer:
| Property | Value/Method | Reference |
|---|---|---|
| Solubility (H₂O) | 0.15 g/L (25°C) | |
| LogP | 2.8 (calculated via ChemAxon) | |
| pKa | 4.2 (amino group), 2.1 (pyridine N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
